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Compound of Interest |

Compound Name: Oct-4-enedioic acid
CAS No.: 14277-16-8
Cat. No.: B083599
. J

Executive Summary

cis-4-Octenedioic acid (CAS: 38561-68-1) is a medium-chain unsaturated dicarboxylic acid
(C8). It serves as a pivotal diagnostic biomarker in metabolic pathology, specifically indicating
defects in mitochondrial fatty acid

-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Unlike
common dicarboxylic acids (e.g., suberic acid), the presence of the cis-double bond at the C4
position creates a unique spectroscopic signature essential for differential diagnosis in urine
organic acid analysis.

This guide provides a validated reference for identifying this compound using Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Profile & Structural Logic[1]
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Property Data

IUPAC Name (42)-Oct-4-enedioic acid
Common Name cis-4-Octenedioic acid
CAS Number 38561-68-1

Molecular Formula

Molecular Weight 172.18 g/mol

Symmetry (Symmetric around the C4=C5 bond)

Key Functional Groups Carboxyl (x2), cis-Alkene (Internal)

Structural Numbering

For spectroscopic assignment, the carbon chain is numbered symmetrically:
e C1/C8: Carboxyl carbons
e C2/CT:

-Methylene (Alpha to carboxyl)

e C3/C6: Allylic methylene (Beta to carboxyl)
e C4/C5: Methine (Vinylic)

Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR)

The symmetry of cis-4-octenedioic acid simplifies its NMR spectra, reducing the number of
unique signals by half. The data below reflects the dicarboxylate form (pH 7.0 in

), which is the physiologically relevant species in urine analysis.

H NMR (600 MHz,
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Technical Note: In the free acid form (

or
), the

-methylene protons (H-2/H-7) typically shift slightly downfield (~2.35 ppm) due to
the protonated carboxylic acid, while the carboxyl proton (

) appears as a broad singlet at 10-12 ppm.

C NMR (150 MHz,

—-hH 7.0}
Chemical Shift (
Assignment Carbon Type Correlation (HSQC)

)

Carboxylate ( Quaternary (No
~180.0 ppm C-1,C-8

) H)

Olefinic ( Correlates with 5.44
132.46 ppm C-4,C-5

) ppm

-Methylene ( Correlates with 2.21
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Interpretation: The signal at 40.17 ppm is diagnostic for the carbon alpha to the carboxylate.
The 26.48 ppm signal represents the allylic carbon, shielded relative to the alpha carbon but

deshielded compared to a standard alkyl chain.

Mass Spectrometry (MS)

MS is the primary modality for clinical detection. Two ionization methods are standard: GC-MS
(Derivatized) and LC-MS/MS (Native).

Method A: GC-MS (TMS Derivative)
Sample Prep: Derivatization with BSTFA/TMCS to form cis-4-octenedioic acid di-TMS ester.

e Molecular lon (
): m/z 316

e Base Peak: m/z 73 (TMS group,

)

» Diagnostic Fragments:
o m/z 301 (

): Loss of methyl group (

).

o m/z 147: Rearrangement ion (

), typical for di-TMS dicarboxylic acids.

o m/z 200-220 range: Characteristic cleavage of the allylic bond.
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Method B: LC-MS/MS (ESI Negative)
Mode: Negative lon Electrospray (ESI-)

e Precursor lon (

): m/z 171.06

e Product lons (MS/MS Fragmentation at 10-20 eV):
o m/z 127: Loss of

(Decarboxylation).

o m/z 109: Loss of

o m/z 83: Cleavage at the allylic position.

Infrared Spectroscopy (FT-IR)
e 3300-2500 cm
: Broad O-H stretch (Carboxylic acid dimer).
e 1710 cm
: Strong C=0 stretch (Carbonyl).
e 1655 cm
: Weak C=C stretch (Cis-alkene).
e 1420-1440 cm
: C-H bending (

-methylene).
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e 700-750 cm
: Cis-alkene C-H out-of-plane bending (Diagnostic for cis geometry).

Experimental Protocols
Protocol 4.1: Urine Organic Acid Extraction for GC-MS

This protocol isolates dicarboxylic acids from the urea matrix.
e Sample: 1.0 mL urine (normalized to creatinine).
e Oximations: Add 100

L hydroxylamine hydrochloride (to protect keto-acids); incubate 60°C for 30 min.

 Acidification: Adjust pH to < 2.0 with 5N HCI.
o Extraction: Add 3 mL Ethyl Acetate. Vortex 2 min. Centrifuge 3000 rpm for 5 min.
» Drying: Transfer organic layer. Evaporate to dryness under

stream at 40°C.

e Derivatization: Add 100

L BSTFA + 1% TMCS. Incubate 60°C for 30 min.
e Analysis: Inject 1

L into GC-MS (Split 1:10).

Protocol 4.2: High-Resolution NMR Sample Preparation

o Standard: Dissolve 5 mg of pure standard or lyophilized isolate in 600

» Buffering: Adjust pH to 7.0 using
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or
(Critical for shift reproducibility).

o Referencing: Add 5

L TSP (Trimethylsilylpropanoic acid) as internal reference (
0.00).

e Acquisition: Run 1D
H (64 scans) and 2D HSQC for carbon assignment.

Biological Context & Pathway Visualization[1]

cis-4-Octenedioic acid is not a standard dietary fat metabolite; its accumulation signals a
blockade in the mitochondrial

-oxidation of unsaturated fatty acids, specifically linoleic acid (18:2).

Mechanism of Accumulation:

 Linoleic Acid Oxidation: Proceed normally until the chain is shortened to 10 carbons (cis-4-
decenoyl-CoA).

o MCAD Block: In MCAD deficiency, the dehydrogenase enzyme fails to process medium-
chain acyl-CoAs.

o Accumulation:cis-4-Decenoyl-CoA accumulates.

o Omega-Oxidation Rescue: The accumulated acyl-CoA is hydrolyzed and shunted to the
endoplasmic reticulum for

-oxidation, converting the terminal methyl group to a carboxyl group, forming cis-4-
decenedioic acid.

e Chain Shortening: Peroxisomal
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-oxidation shortens this by 2 carbons to yield cis-4-octenedioic acid, which is excreted in
urine.
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Figure 1: Metabolic origin of cis-4-octenedioic acid in MCAD deficiency, highlighting the omega-
oxidation shunt pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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